6-(4-methylpiperazin-1-yl)-1H-indole
CAS No.: 321745-04-4
Cat. No.: VC3925808
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321745-04-4 |
---|---|
Molecular Formula | C13H17N3 |
Molecular Weight | 215.29 g/mol |
IUPAC Name | 6-(4-methylpiperazin-1-yl)-1H-indole |
Standard InChI | InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-3-2-11-4-5-14-13(11)10-12/h2-5,10,14H,6-9H2,1H3 |
Standard InChI Key | WPHNRWNLNOQNQS-UHFFFAOYSA-N |
SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)C=CN3 |
Canonical SMILES | CN1CCN(CC1)C2=CC3=C(C=C2)C=CN3 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s structure combines an indole scaffold—a bicyclic system comprising a benzene ring fused to a pyrrole ring—with a 4-methylpiperazine group. The piperazine substituent introduces a tertiary amine functionality, enhancing the molecule’s solubility and ability to interact with biological targets. The indole nitrogen at position 1 remains unsubstituted, preserving its hydrogen-bonding potential .
Synthesis and Structural Modification
Retrosynthetic Strategies
Synthetic routes often employ palladium-catalyzed cross-coupling reactions to introduce the piperazine moiety onto the indole core. A common approach involves:
-
Indole Functionalization: Bromination at the sixth position of 1H-indole using bromosuccinimide (NBS).
-
Buchwald–Hartwig Amination: Coupling the bromoindole intermediate with 4-methylpiperazine in the presence of a palladium catalyst (e.g., Pd(OAc)) and a ligand (e.g., Xantphos) .
Alternative methods include Ullmann-type couplings or nucleophilic aromatic substitution, though these may require harsher conditions .
Analytical Validation
Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC), with >95% purity commonly reported . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals for the indole NH proton (~11 ppm) and piperazine methyl group (~2.3 ppm) .
Pharmacological Applications and Mechanisms
Enzyme and Receptor Modulation
The compound’s indole-piperazine hybrid structure enables interactions with diverse biological targets:
-
Serotonin Receptors (5-HT): The indole moiety mimics tryptamine, a 5-HT precursor, suggesting potential affinity for serotonin receptors implicated in mood disorders .
-
Kinase Inhibition: Piperazine-containing analogs have shown inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, relevant in cancer therapeutics .
-
Histamine H4 Receptor Antagonism: Structural analogs demonstrate efficacy in pruritus treatment by blocking H4 receptors, reducing inflammatory mediator release .
Preclinical Studies
In vitro studies highlight its role as a scaffold for anticancer agents. For instance, derivatives bearing chloro or fluoro substituents on the indole ring exhibit enhanced cytotoxicity against breast cancer cell lines (IC values <10 μM) . Additionally, its use as a precursor in synthesizing protease inhibitors underscores its versatility in antiviral drug development .
Analytical and Characterization Techniques
Spectroscopic Methods
-
UV-Vis Spectroscopy: Absorption maxima near 280 nm (indole π→π* transitions).
-
Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 215.3 [M+H] .
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves baseline separation, with retention times varying by mobile phase composition .
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure allows for targeted modifications:
-
Bioisosteric Replacement: Substituting the methyl group on piperazine with ethyl or cyclopropyl moieties alters pharmacokinetic profiles.
-
Hybrid Molecules: Conjugation with chalcone or quinoline fragments enhances antiproliferative activity .
Patent Landscape
Recent patents highlight derivatives of 6-(4-methylpiperazin-1-yl)-1H-indole as candidates for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume